molecular formula C6H3Cl2N3 B1168281 Unii-H9R95ET7JS CAS No. 111188-71-7

Unii-H9R95ET7JS

Cat. No.: B1168281
CAS No.: 111188-71-7
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Description

The compound known as Unii-H9R95ET7JS, also referred to as Diltiazem EP Impurity A, has a molecular formula of C22H26N2O4S and a molecular weight of 414.52 g/mol. This compound is characterized by the presence of a benzothiazepin ring, a dimethylaminoethyl group, a methoxyphenyl group, and an acetate group. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-H9R95ET7JS involves several steps. One of the methods includes the following procedure:

    Starting Material: 2-(4’-Methoxyphenyl)-3-acetoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.

    Reagents: Sodium hydride, N,N-dimethylaminoethyl chloride, dimethylsulfoxide, acetic acid, benzene, diisopropyl ether.

Chemical Reactions Analysis

Unii-H9R95ET7JS undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.

    Common Reagents and Conditions: Reagents such as sodium hydride, dimethylsulfoxide, and N,N-dimethylaminoethyl chloride are commonly used in its reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Unii-H9R95ET7JS has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its role as an impurity in the synthesis of Diltiazem, a calcium channel blocker used in the treatment of hypertension and angina.

    Industry: Utilized in the development and quality control of pharmaceutical products.

Mechanism of Action

It may exert its effects by modulating calcium channels and influencing cellular signaling pathways involved in cardiovascular functions.

Comparison with Similar Compounds

Unii-H9R95ET7JS is similar to other benzothiazepine derivatives, such as:

    Diltiazem: A well-known calcium channel blocker used in clinical settings.

    Clentiazem: Another benzothiazepine derivative with similar pharmacological properties.

    Tiazem: Shares structural similarities and is used in similar therapeutic applications.

This compound is unique due to its specific structural modifications, which may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

[(2R,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUGRBWQSSZJOP-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111188-71-7
Record name (2R,3S)-5-(2-(Dimethylamino)ethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3S)-5-(2-(DIMETHYLAMINO)ETHYL)-2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-3-YL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9R95ET7JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-(1). 2-(4'-Methoxyphenyl)-3-acetoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one [Compound (II)] (1.0 g) and dried silica gel suitable for column chromatography (which is obtained by calcining a commercially available silica gel (Wako gel C-200) at 300° C. under nitrogen for 8 hours) (0.5 g) are added to dimethylsulfoxide (10 ml), and thereto is added a 60% by weight sodium hydride (0.14 g), and the mixture is stirred at room temperature for 30 minutes. A 50% by weight solution (0.75 g) of N,N-dimethylaminoethyl chloride in ether is added to the mixture, and the mixture is further stirred at room temperature for 5 hours and neutralized with acetic acid, and then, silica gel is filtered off. To the filtrate is added benzene, and the benzene solution is washed with water, dried, and evaporated to remove benzene to give a solid substance (1.20 g). The solid substance is added to diisopropyl ether. After removing the insoluble materials by filtration, the filtrate is allowed to stand at room temperature. The precipitated crystals are separated by filtration to give the title compound (I) (0.92 g, 76.2%), m.p. 134°-135° C. The hydrochloride of this product: m.p. 187°-188° C.
Quantity
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Reaction Step One
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0.14 g
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0.75 g
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reactant
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10 mL
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Reaction Step Six
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title compound ( I )
Yield
76.2%

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